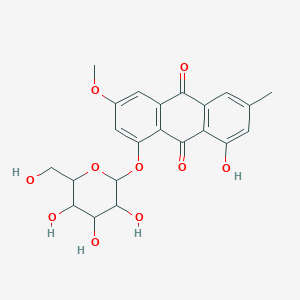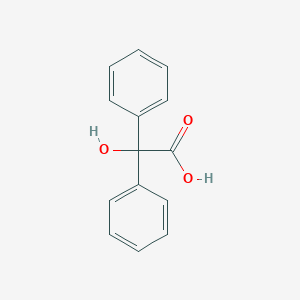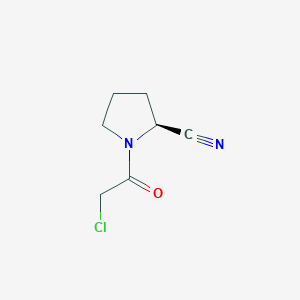
9-Epimitomycin B
Overview
Description
9-Epimitomycin B: is a natural product that belongs to the family of macrolide antibiotics. It is produced by the bacterium Streptomyces species and has been found to possess potent antibacterial activity against a wide range of Gram-positive bacteria. This compound is a derivative of mitomycin B, with the epimerization occurring at the C9 position, which enhances its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Epimitomycin B involves the epimerization of mitomycin B at the C9 position. This can be achieved through various chemical reactions that involve the use of specific reagents and conditions. One of the methods includes the use of reducing agents that facilitate the inversion of the stereochemistry at the C9 position .
Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Streptomyces species, followed by extraction and purification processes. The fermentation conditions, such as temperature, pH, and nutrient supply, are optimized to maximize the yield of the compound. After fermentation, the compound is extracted using organic solvents and purified through chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: 9-Epimitomycin B undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to study its chemical properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce specific functional groups in the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation reactions may lead to the formation of ketones or aldehydes, while reduction reactions may result in the formation of alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, 9-Epimitomycin B is used as a model compound to study the reactivity and stability of macrolide antibiotics. It is also used in the synthesis of novel derivatives with enhanced biological activity .
Biology: In biological research, this compound is used to study its antibacterial properties and its mechanism of action against Gram-positive bacteria. It is also used in studies related to antibiotic resistance and the development of new antibacterial agents.
Medicine: In medicine, this compound is investigated for its potential use as an antibacterial agent in the treatment of infections caused by Gram-positive bacteria. Its enhanced activity compared to mitomycin B makes it a promising candidate for further development .
Industry: In the pharmaceutical industry, this compound is used as a reference standard for quality control and in the development of new antibiotics. It is also used in the production of semi-synthetic derivatives for clinical trials .
Mechanism of Action
The mechanism of action of 9-Epimitomycin B involves its activation in vivo to a bifunctional alkylating agent. This activated form binds to DNA, leading to cross-linking and inhibition of DNA synthesis and function. The presence of the aziridine ring in its structure allows for irreversible bis-alkylation of DNA, which is crucial for its antibacterial activity . The molecular targets include the DNA strands, and the pathways involved are related to DNA replication and repair .
Comparison with Similar Compounds
Comparison: 9-Epimitomycin B is unique due to the epimerization at the C9 position, which enhances its biological activity compared to mitomycin B. This modification allows for better interaction with DNA and increased antibacterial properties. Compared to other similar compounds like mitomycin C and D, this compound shows distinct reactivity and stability, making it a valuable compound for further research and development .
Properties
IUPAC Name |
[(4S,6S,7R,8S)-7-hydroxy-11-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O6/c1-6-11(20)10-9(12(21)13(6)24-3)7(5-25-15(17)22)16(23)14-8(18(14)2)4-19(10)16/h7-8,14,23H,4-5H2,1-3H3,(H2,17,22)/t7-,8+,14+,16-,18?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUUQCBCWDBYCG-MMJOLYBUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)O)N4C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)O)N4C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00927304 | |
| Record name | (8a-Hydroxy-6-methoxy-1,5-dimethyl-4,7-dioxo-1,1a,2,4,7,8,8a,8b-octahydroazireno[2',3':3,4]pyrrolo[1,2-a]indol-8-yl)methyl hydrogen carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00927304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13164-90-4 | |
| Record name | 9-Epimitomycin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013164904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (8a-Hydroxy-6-methoxy-1,5-dimethyl-4,7-dioxo-1,1a,2,4,7,8,8a,8b-octahydroazireno[2',3':3,4]pyrrolo[1,2-a]indol-8-yl)methyl hydrogen carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00927304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


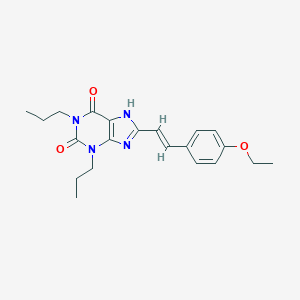

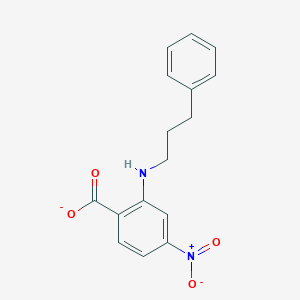

![(8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-17-trimethylsilyloxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B119928.png)
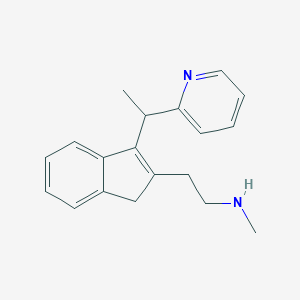

![2-[Carboxymethyl(methylamino)amino]acetic acid](/img/structure/B119939.png)
![2-[2-(4-Nonylphenoxy)ethoxy]ethanol](/img/structure/B119941.png)
